N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a phenyl group and a sulfonamide-linked pyrrolidine moiety at the para position of the benzamide ring. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or signaling pathways.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-19(22-20-21-18(14-27-20)15-6-2-1-3-7-15)16-8-10-17(11-9-16)28(25,26)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZJEKGWVFXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.
Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.
Sulfonyl Group Introduction: The sulfonyl group is introduced using sulfonyl chlorides and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant activity. For instance, studies have demonstrated that derivatives of thiazole can effectively reduce seizure activity in various animal models. The structure of N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suggests it may possess similar properties due to the presence of both thiazole and pyrrolidine groups.
A relevant study highlighted that thiazole-integrated compounds showed promising results in electroshock-induced seizure models, with some analogues achieving high protection indices. The specific structural features, such as electron-withdrawing groups on the phenyl ring, were found to enhance anticonvulsant efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various synthesized analogues. Thiazole derivatives have been shown to exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).
In one study, thiazole-pyridine hybrids demonstrated significant antiproliferative activity against cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . The presence of electronegative substituents in the structure was correlated with enhanced anticancer activity, suggesting a structure–activity relationship (SAR) that could be beneficial for developing new cancer therapeutics.
Other Biological Activities
Beyond anticonvulsant and anticancer properties, thiazole-containing compounds are being investigated for their anti-inflammatory and antimicrobial activities. The sulfonamide group in this compound may contribute to these effects by modulating enzyme activities involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.
Case Studies
Mechanism of Action
The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves binding to specific molecular targets and pathways. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to biological effects. The sulfonyl group enhances the compound's solubility and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Sulfonamide Moieties
Table 1: Key Structural Analogues and Their Features
Key Structural and Functional Insights
Impact of Sulfonamide vs. Carboxamide Linkers: The target compound’s pyrrolidinylsulfonyl group distinguishes it from analogs like 5c and 5n, which lack sulfonamide moieties. Filapixant incorporates a morpholine-ether and pyrimidine tail, enabling dual interactions with purinergic receptors, whereas the target compound’s pyrrolidine may favor interactions with hydrophobic pockets or amine-binding domains .
Role of Thiazole Substitutions :
- The 4-phenyl-thiazole core in the target compound is shared with 5c and 5n , which exhibit anti-inflammatory activity. However, the absence of electron-withdrawing groups (e.g., Cl or CF₃) in the target compound suggests divergent SAR (Structure-Activity Relationship) profiles .
- AB4 and AB5 replace the phenyl group with methyl or pyridinylpiperazine, reducing aromatic bulk but introducing hydrogen-bond acceptors (triazole or urea), which may alter target selectivity .
Pharmacological Profiles: Anti-inflammatory Activity: Compounds 5c and 5n demonstrate that electron-deficient benzamide substituents (Cl, CF₃) enhance potency, suggesting that the target compound’s pyrrolidinylsulfonyl group may modulate inflammation via distinct pathways (e.g., COX-2 or NF-κB inhibition) . Anticancer Potential: Analogs like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide () show activity against colon cancer cells, implying that the target compound’s sulfonamide could be optimized for antiproliferative effects .
Biological Activity
N-(4-phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Below, we will explore its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H19N3OS
- Molecular Weight : 319.41 g/mol
- Structural Features : It contains a thiazole ring, a pyrrolidine moiety, and a sulfonamide group which contribute to its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of Bcl-2 family proteins .
2. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties:
- In vitro Studies : Inflammation models demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These results suggest that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A notable study conducted by researchers at King Saud University investigated the cytotoxic effects of several thiazole derivatives on different cancer cell lines. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cell lines, suggesting its potential as an effective anticancer agent .
Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of thiazole derivatives, revealing that the compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in LPS-stimulated macrophages. This suggests that it may serve as a therapeutic agent in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
